molecular formula C12H15NO2S B14411319 N-(3-Phenylpropionyl)glycine methylthio ester CAS No. 81811-83-8

N-(3-Phenylpropionyl)glycine methylthio ester

Cat. No.: B14411319
CAS No.: 81811-83-8
M. Wt: 237.32 g/mol
InChI Key: VBUPPTSZSYEBML-UHFFFAOYSA-N
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Description

N-(3-Phenylpropionyl)glycine methylthio ester is a chemical compound with the molecular formula C12H15NO2S. It is a derivative of glycine, an amino acid, and features a phenylpropionyl group attached to the glycine molecule. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylpropionyl)glycine methylthio ester typically involves the reaction of 3-phenylpropionic acid with glycine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The methylthio ester group is introduced through a subsequent esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropionyl)glycine methylthio ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-(3-Phenylpropionyl)glycine methylthio ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenylpropionyl)glycine methylthio ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in metabolic pathways, influencing the production of other metabolites. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Phenylpropionyl)glycine: Lacks the methylthio ester group but shares a similar core structure.

    N-(3-Phenylpropanoyl)glycine: Another derivative with slight structural variations.

    2-[3-(2-Methylphenyl)propanoylamino]ethanethioic S-acid: A related compound with a different substitution pattern.

Uniqueness

N-(3-Phenylpropionyl)glycine methylthio ester is unique due to the presence of the methylthio ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and industrial processes .

Properties

CAS No.

81811-83-8

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-[3-(2-methylphenyl)propanoylamino]ethanethioic S-acid

InChI

InChI=1S/C12H15NO2S/c1-9-4-2-3-5-10(9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)

InChI Key

VBUPPTSZSYEBML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC(=O)S

Origin of Product

United States

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